molecular formula C20H18ClN3O2 B14995035 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B14995035
M. Wt: 367.8 g/mol
InChI Key: CSJNEYKGKJLCDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step procedures. One common method includes the reaction of 2-chlorophenylpiperazine with an indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, enhancing its biological activity. The piperazine ring further modulates the compound’s pharmacokinetic properties, allowing it to interact with various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to its combination of indole and piperazine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C20H18ClN3O2/c21-16-6-2-4-8-18(16)23-9-11-24(12-10-23)20(26)19(25)15-13-22-17-7-3-1-5-14(15)17/h1-8,13,22H,9-12H2

InChI Key

CSJNEYKGKJLCDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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